(Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3Z)-3-(3-cyclopentyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-2H-indol-1-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2S2/c1-16-11-12-21(17(2)13-16)27-23(30)15-28-14-20(19-9-5-6-10-22(19)28)24-25(31)29(26(32)33-24)18-7-3-4-8-18/h5-6,9-13,18H,3-4,7-8,14-15H2,1-2H3,(H,27,30)/b24-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDAFTZUHCGTNY-HIXSDJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CC(=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C/C(=C\3/C(=O)N(C(=S)S3)C4CCCC4)/C5=CC=CC=C52)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide belongs to a class of thiazolidinone derivatives known for their diverse biological activities, especially in antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characterization
The synthesis of thiazolidinone derivatives typically involves cyclization reactions that yield various substituted products. The specific compound is synthesized through a multi-step process involving the reaction of indole derivatives with thiazolidinone precursors. Characterization is often performed using techniques such as NMR and mass spectrometry to confirm structural integrity and purity.
Antimicrobial Activity
Recent studies have shown that compounds structurally related to the target compound exhibit significant antimicrobial properties. For instance:
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Antibacterial Activity : Compounds similar to this compound have demonstrated potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In one study, derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics like ampicillin by 10–50 times .
Bacterial Strain MIC (mg/mL) Sensitivity Enterobacter cloacae 0.004–0.03 Most sensitive Escherichia coli 0.03 Most resistant - Antifungal Activity : The same compounds have shown good to excellent antifungal activity with MIC values between 0.004 and 0.06 mg/mL. Fungi such as Trichoderma viride were found to be highly susceptible, while Aspergillus fumigatus showed resistance .
Molecular docking studies suggest that the antibacterial activity may be attributed to the inhibition of key bacterial enzymes such as MurB, which is involved in cell wall biosynthesis. For antifungal activity, the inhibition of lanosterol demethylase (CYP51Ca) has been implicated .
Cytotoxicity Studies
Cytotoxicity assessments conducted on normal human cell lines (e.g., MRC5) using MTT assays revealed that while these compounds are effective against pathogens, they also exhibit selective toxicity profiles, indicating potential for therapeutic use without significant harm to normal cells .
Case Studies
- Case Study on Antibacterial Efficacy : A study involving a series of thiazolidinone derivatives demonstrated that compound 8 , a close analogue of the target compound, showed remarkable antibacterial activity against Staphylococcus aureus with an MIC of 0.015 mg/mL . This highlights the potential for developing new antibiotics based on this scaffold.
- Case Study on Anticancer Activity : Research has indicated that thiazolidinone derivatives possess anticancer properties against various cancer cell lines, including cervical and colon cancer cells . The mechanisms involve inducing apoptosis through caspase pathways and disrupting cell cycle progression.
Scientific Research Applications
Recent studies have demonstrated that derivatives of thiazolidinone compounds exhibit substantial antimicrobial activity. For instance, compounds similar to (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
-
Antibacterial Efficacy
- A study reported that thiazolidinone derivatives exhibited antibacterial activity exceeding that of traditional antibiotics like ampicillin and streptomycin by 10–50 times against various bacterial strains, including Enterobacter cloacae and Escherichia coli . The most potent compound demonstrated a Minimum Inhibitory Concentration (MIC) as low as 0.004 mg/mL.
- Antifungal Activity
Anticancer Potential
The thiazolidinone framework has been associated with anticancer activity through various mechanisms, including apoptosis induction in cancer cells. Research indicates that certain derivatives can significantly inhibit tumor growth in vitro.
Case Studies
- Cell Cycle Regulation
- Combination Therapies
Chemical Reactions Analysis
Thiazolidinone Ring Formation
The 3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene core is synthesized via cyclization of a thiourea derivative with α-haloketones or α-halocarboxylic acids . For example:
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Cyclopentylamine reacts with carbon disulfide and ethyl chloroacetate to form the thiazolidinone ring .
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Intramolecular cyclization under acidic conditions (e.g., glacial acetic acid with sodium acetate) stabilizes the thioxo group .
Indoline-Acetamide Coupling
The indolin-1-yl group is introduced via a Knoevenagel condensation:
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Indole Activation : 1H-indole-2-carboxylate derivatives undergo aldol-like condensation with the thiazolidinone’s active methylene group .
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Acetamide Formation : The resulting intermediate reacts with 2,4-dimethylphenylamine in the presence of a coupling agent (e.g., DCC/DMAP) to form the acetamide bond .
Reaction Optimization and Conditions
| Parameter | Conditions | Yield (%) | Citation |
|---|---|---|---|
| Cyclization Temperature | 70–80°C in glacial acetic acid | 65–78 | |
| Condensation Catalyst | Triethylamine (neat, 70°C) | 72 | |
| Acetamide Coupling | DMF, LiH, room temperature, 4–5 h | 68 |
Key Notes :
-
Higher temperatures (>80°C) reduce yields due to side reactions (e.g., intramolecular cyclization) .
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Triethylamine enhances nucleophilic attack during imidazole ring closure .
Antimicrobial Activity (Inferred from Analogs)
Analogous thioxothiazolidinone derivatives exhibit potent antimicrobial properties :
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) | Fungal Strain | MIC (mg/mL) |
|---|---|---|---|---|
| Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 | Trichoderma viride | 0.004 |
| Escherichia coli | 0.06 | 0.12 | Aspergillus fumigatus | 0.06 |
Structure-Activity Insights :
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The thioxo group enhances membrane permeability via sulfur-mediated interactions .
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The 2,4-dimethylphenyl acetamide moiety contributes to lipophilicity, improving penetration .
Stability and Degradation Pathways
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Thermal Degradation : At >100°C, the thiazolidinone ring undergoes retro-cyclization, releasing cyclopentylamine and carbonyl byproducts .
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Hydrolytic Sensitivity : The acetamide bond hydrolyzes in strong acidic/basic conditions (pH <3 or >10) .
Computational Docking Insights
Molecular docking of analogous compounds (e.g., (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl indoles) reveals:
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Strong binding to E. coli dihydrofolate reductase (DHFR) via hydrogen bonds with Asp27 and Tyr100 .
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The cyclopentyl group occupies a hydrophobic pocket, enhancing affinity .
Industrial-Scale Considerations
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Thiazolidinone-Indole Derivatives
Core Heterocyclic Modifications
- Thiazolidinone vs. Isoxazole/Indole Hybrids: The target compound’s thiazolidinone-indolinone fusion (shared with ) provides greater conformational rigidity compared to isoxazole-linked indolinones (e.g., ), which may enhance target selectivity but reduce solubility .
- Thioxo (C=S) vs.
Substituent Effects
- Cyclopentyl vs. Alkyl/Aryl Groups : The cyclopentyl group at R₁ introduces steric bulk and lipophilicity, which may improve membrane permeability over smaller substituents (e.g., allyl in ) but could limit binding in narrow enzymatic pockets .
- 2,4-Dimethylphenyl Acetamide vs. Methoxy/Ethoxy Groups : The electron-donating methyl groups in the target’s acetamide moiety contrast with the electron-withdrawing ethoxy/methoxy groups in and . This difference could modulate interactions with hydrophobic vs. polar receptor sites .
Stereochemical Considerations
- Z vs. E Configuration: The Z-configuration in the target compound and –5 ensures spatial alignment of the thiazolidinone and indolinone rings, favoring planar geometries that enhance π-π interactions.
Table 2: Hypothesized Bioactivity Based on Structural Analogues
- Anticancer Potential: The thiazolidinone-indolinone scaffold is associated with kinase inhibition (e.g., VEGFR-2, EGFR). The target compound’s cyclopentyl and thioxo groups may enhance binding to ATP pockets compared to ’s isoxazole derivatives .
- Antimicrobial Activity: highlights thiazolidinone derivatives’ efficacy against bacteria. The target’s dimethylphenyl group may improve Gram-positive selectivity over ’s methoxyphenyl analog .
Preparation Methods
Synthesis of the Thioxothiazolidinone Core
The 3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene moiety is synthesized via a two-stage dithiocarbamate pathway. Initially, 3-cyclopentyl-5-aminopyrazole reacts with carbon disulfide in an alkaline medium (e.g., NaOH/EtOH) to form a dithiocarbamate intermediate. Subsequent cyclization with ethyl 2-bromoacetate under reflux conditions yields the thioxothiazolidinone scaffold. This method, adapted from Mohareb et al., achieves 68–72% yields and is favored for its scalability.
Critical parameters include:
- Temperature : Cyclization proceeds optimally at 80–90°C.
- Solvent : Ethanol or dichloromethane enhances intermediate stability.
- Base : Piperidine catalyzes Knoevenagel condensations for 5-substituted derivatives.
Functionalization of the Indolin-2-One Fragment
The indolin-1-yl group is introduced via Eschenmoser coupling, a method validated for constructing Z-configured enamines. Reaction of isatin derivatives with 3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene under basic conditions (e.g., K₂CO₃/DMF) forms the spiro-indolin-thiazolidinone core. Recent protocols by Insuasty et al. highlight the use of 3,5-diaminopyrazoles for aminolysis, achieving 65–70% diastereoselectivity.
Optimization Insights :
- Catalyst : DMAP accelerates coupling efficiency.
- Stereocontrol : Low temperatures (0–5°C) favor Z-isomer formation.
Acetamide Coupling and N-Arylation
The N-(2,4-dimethylphenyl)acetamide side chain is installed via EDCI·HCl-mediated coupling. A mixture of 2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)acetic acid and 2,4-dimethylaniline in anhydrous dichloromethane reacts at 0°C under nitrogen, followed by room-temperature stirring for 24 hours. Workup with 2M HCl and NaHCO₃ sat. solution isolates the product in 76% yield.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI·HCl (1.2 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 76% |
Stereochemical Control and Purification
The Z-configuration is enforced through kinetic control during the Eschenmoser coupling step. Base-catalyzed equilibration (e.g., DBU/THF) converts minor E-isomers to the thermodynamically stable Z-form, achieving >95% stereopurity. Final purification via recrystallization (dichloromethane/ethyl acetate, 1:3) removes residual byproducts, as demonstrated in patent CN103664681A.
Recent Advances in One-Pot Syntheses
Emerging protocols combine thioxothiazolidinone formation, indole coupling, and acetamide installation in a single pot. For example, sequential addition of thioglycolic acid, 3-cyclopentylpyrazole, and 2,4-dimethylphenyl isocyanate under microwave irradiation reduces reaction time from 48h to 8h, albeit with a slight yield reduction (68%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for preparing (Z)-2-(3-(3-cyclopentyl-4-oxo-2-thioxothiazolidin-5-ylidene)indolin-1-yl)-N-(2,4-dimethylphenyl)acetamide, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between 3-formylindole derivatives and thiazolidinone precursors. Key steps include:
- Refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 3-cyclopentyl-2-thioxothiazolidin-4-one in acetic acid with sodium acetate as a catalyst (2.5–3 h, 80–100°C) .
- Critical parameters: Solvent choice (acetic acid enhances solubility and reactivity), molar ratios (1.1:1 for aldehyde to thiazolidinone), and reaction time (under 5 h to avoid side products) .
- Validation : Monitor reaction progress via TLC/HPLC and confirm product purity through recrystallization (DMF/acetic acid mixtures) .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should be analyzed?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for indole NH (~δ 10–12 ppm), cyclopentyl protons (δ 1.5–2.5 ppm), and acetamide methyl groups (δ 2.1–2.3 ppm) .
- ¹³C NMR : Confirm carbonyl groups (C=O at ~170–180 ppm, C=S at ~120–130 ppm) .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=S (1050–1250 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical mass (C₂₄H₂₄N₃O₂S₂: ~466.6 g/mol) .
Q. How should researchers design preliminary biological assays to evaluate the compound's therapeutic potential?
- Methodological Answer :
- Target Selection : Prioritize enzymes/receptors associated with thiazolidinone activity (e.g., protein tyrosine phosphatases, inflammatory cytokines) .
- Assay Types :
- Enzyme inhibition assays (e.g., UV-Vis-based kinetics at pH 7.4, 37°C) .
- Cell viability assays (MTT/XTT) using cancer or inflammation-related cell lines .
- Controls : Include positive controls (e.g., rosiglitazone for thiazolidinone activity) and solvent controls to rule out artifacts .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolidinone-indole hybrids, and what validation strategies are recommended?
- Methodological Answer :
- Purity Verification : Use orthogonal techniques (HPLC, elemental analysis) to exclude impurities as confounding factors .
- Structural Confirmation : Re-evaluate stereochemistry (Z/E configuration) via NOESY NMR or X-ray crystallography, as minor structural changes drastically alter activity .
- Mechanistic Studies : Perform competitive binding assays or molecular docking to identify off-target interactions .
Q. What computational approaches are suitable for modeling the Z-configuration and predicting the compound's interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the Z-configuration geometry and calculate frontier molecular orbitals to predict reactivity .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., PPAR-γ) with flexible side-chain sampling .
- Collision Cross-Section (CCS) Analysis : Compare predicted CCS values (e.g., 212.4 Ų for [M+H]⁺) with ion mobility spectrometry data to validate conformers .
Q. How does the cyclopentyl substituent influence the compound's reactivity and pharmacological profile compared to other alkyl/aryl groups?
- Methodological Answer :
- Steric Effects : The cyclopentyl group enhances metabolic stability by shielding the thiazolidinone ring from oxidative enzymes (vs. smaller alkyl groups) .
- Electronic Effects : Cyclopentyl’s electron-donating nature increases nucleophilicity at the C=S group, improving interactions with electrophilic residues in target proteins .
- Comparative Studies : Synthesize analogs with allyl, phenyl, or methyl substituents and compare IC₅₀ values in enzyme assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
